5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole is an organic compound that belongs to the benzimidazole family. This compound features a benzimidazole core with vinyl and methyl substituents, making it a unique and versatile molecule. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method includes the reaction of 5,6-dimethyl-1H-benzimidazole with vinyl halides under basic conditions to introduce the vinyl group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to achieve high yields and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives with functional groups like halides, alkyls, and amines.
Scientific Research Applications
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, which can disrupt cell division and lead to cell death. The vinyl group may also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
5,6-Dimethyl-1H-benzimidazole: Lacks the vinyl group, which may result in different chemical reactivity and biological activity.
2-Phenyl-5,6-dimethyl-1H-benzimidazole: Contains a phenyl group instead of a vinyl group, leading to variations in its chemical and biological properties.
2-Methyl-5,6-dimethyl-1H-benzimidazole: The presence of a methyl group instead of a vinyl group can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its vinyl substituent, which imparts distinct chemical reactivity and potential biological activities compared to other benzimidazole derivatives.
Properties
CAS No. |
136616-63-2 |
---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
2-ethenyl-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-4-11-12-9-5-7(2)8(3)6-10(9)13-11/h4-6H,1H2,2-3H3,(H,12,13) |
InChI Key |
ZBROKEOFSJLGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
Synonyms |
1H-Benzimidazole,2-ethenyl-5,6-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.